TFHBH is a valuable intermediate for the synthesis of various other molecules. For instance, it can be used to prepare methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, a ligand containing an electron-withdrawing group (C6F4) for attaching to a support material [1]. This specific application is useful in fields like catalysis research.
Source: [1] Sigma-Aldrich product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate ()
TFHBH serves as a precursor for the synthesis of fluorescent activity-based probes (ABPs) applied in bioimaging [2]. ABPs are non-fluorescent molecules that become fluorescent upon reacting with a specific target molecule, such as an enzyme. Researchers can leverage these probes to visualize and study biological processes within cells.
An example is BMV109, a fluorescent ABP derived from TFHBH, used to image and identify protease activity in cells [2].
Source: [2] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()
TFHBH shows promise in the development of enzyme inhibitors. Studies have explored its potential for creating inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes involved in certain cellular processes [3].
Source: [3] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()
TFHBH is a derivative of benzoic acid, a common organic molecule. It possesses four fluorine atoms attached to the benzene ring, making it a perfluorinated aromatic compound. Additionally, it has a hydroxyl group (OH) attached to the ring and exists as a hydrate, meaning it combines with water molecules in its crystalline structure []. TFHBH serves as a building block for the synthesis of more complex molecules relevant in scientific research [].
The key feature of TFHBH's structure is the incorporation of four fluorine atoms on the benzene ring at positions 2, 3, 5, and 6. Fluorine atoms are highly electronegative, meaning they strongly attract electrons towards themselves. This significantly alters the electronic properties of the molecule compared to non-fluorinated benzoic acid []. The presence of the hydroxyl group (OH) contributes to the acidity of TFHBH [].
TFHBH is a versatile intermediate used in the synthesis of various compounds. One example is its application in the production of a fluorescent probe for biological imaging (BMV109) []. The reaction scheme for this synthesis is typically proprietary information of commercial entities and not readily available in scientific publications. However, research suggests that TFHBH undergoes Mitsunobu reactions, a type of chemical transformation involving inversion of alcohols [].
Limited data exists on the specific physical properties of TFHBH. However, based on its structure, it is expected to be a colorless solid with a relatively high melting point due to the presence of multiple fluorine atoms []. TFHBH is likely insoluble in water due to the combined effect of the fluorinated ring and the presence of the hydrate [].
Irritant